C–N Coupling Regioselectivity: 2-Iodo-5-phenyloxazole vs. 5-Iodo-2-phenyloxazole Under Identical CuI/AgOBz Conditions
In the copper-catalyzed C–N coupling of iodooxazoles with 2-pyridinone using CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (15 mol%), AgOBz (1 equiv), and K₂CO₃ (2 equiv) in DMSO at 125 °C for 18 h, 2-iodo-5-phenyloxazole provides the 2-substituted product (1-(5-phenyloxazol-2-yl)pyridin-2(1H)-one, compound 32) in 63% isolated yield [1]. Under precisely the same conditions, the regioisomeric 5-iodo-2-phenyloxazole yields the 5-substituted product (compound 33) in only 49% yield [1]. This represents a 14-percentage-point absolute yield advantage (a 29% relative yield increase) for the 2-iodo-5-phenyl isomer. The sterically encumbered 4-iodo-5-methyl-2-phenyloxazole is even less competent, affording product 34 in 41% yield [1].
| Evidence Dimension | Isolated yield in Cu-catalyzed C–N coupling with 2-pyridinone |
|---|---|
| Target Compound Data | 63% (2-iodo-5-phenyloxazole → 2-substituted product 32) |
| Comparator Or Baseline | 49% (5-iodo-2-phenyloxazole → 5-substituted product 33); 41% (4-iodo-5-methyl-2-phenyloxazole → product 34) |
| Quantified Difference | +14 percentage points absolute (29% relative) vs. 5-iodo regioisomer; +22 pp vs. 4-iodo analog |
| Conditions | CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (15 mol%), AgOBz (1 equiv), K₂CO₃ (2 equiv), DMSO (0.033 M), 125 °C, 18 h |
Why This Matters
For procurement decisions in medicinal chemistry programs requiring C2-functionalized oxazole-pyridinone scaffolds, 2-iodo-5-phenyloxazole delivers a 29% higher relative yield than the regioisomeric alternative under the same catalytic system, directly reducing the cost-per-gram of the final coupled product.
- [1] Ramirez, C.; Sin, N.; Lozano, C.; Paras, N. A.; Conrad, J.; Viart, H. M.-F.; Prusiner, S. B. Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. ACS Omega 2021, 6 (14), 9804–9812. View Source
